

The Structure-Activity Relationship of TAK-683: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tak-683

Cat. No.: B611125

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-683 is a potent and selective nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as GPR54.^[1] As a metastin analog, **TAK-683** has demonstrated robust effects on the hypothalamic-pituitary-gonadal (HPG) axis, leading to the suppression of gonadotropins and testosterone.^{[1][2]} This profound activity has positioned **TAK-683** and similar KISS1R agonists as promising therapeutic agents for hormone-dependent diseases, particularly prostate cancer.^[2] Understanding the intricate relationship between the structure of **TAK-683** and its biological activity is paramount for the rational design of next-generation KISS1R modulators with improved pharmacological profiles. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **TAK-683**, supported by detailed experimental protocols and visual representations of its mechanism of action.

Core Structure and Mechanism of Action

TAK-683 is a synthetic analog of the C-terminal fragment of kisspeptin, metastin(45-54). Its development arose from systematic modifications of a lead nonapeptide, compound 26 ([D-Tyr(46),D-Pya(4)(47),azaGly(51),Arg(Me)(53)]metastin(46-54)), to enhance metabolic stability and retain high agonistic potency.^[3] The primary mechanism of action of **TAK-683** involves its high-affinity binding to and activation of KISS1R, a Gq-protein coupled receptor.^[4] This activation triggers a downstream signaling cascade, primarily through the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol

(DAG).[4][5] Subsequent intracellular calcium mobilization and protein kinase C (PKC) activation ultimately modulate the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[4][6]

Structure-Activity Relationship (SAR)

The biological activity of **TAK-683** is highly dependent on its amino acid sequence and specific chemical modifications. The following table summarizes the quantitative structure-activity relationship data derived from studies on **TAK-683** and its close analogs. The data is primarily based on the development of the precursor compound 26, which led to the elucidation of **TAK-683**.^[3]

Modification Position/Type	Compound/Analog	KISS1R Binding Affinity (IC50, nM)	Functional Activity (EC50, nM)	Effect on Activity
N-Terminal Truncation	Metastin(45-54)	High	Potent Agonist	Baseline
Nonapeptide Analog (e.g., Compound 26)	Comparable to Metastin(45-54)	Potent Agonist	Improved serum stability while maintaining high affinity and potency.[3]	
Position 45/46 (N-terminus)	D-Tyr substitution	Compound 26	Comparable to Metastin(45-54)	Potent Agonist
Position 47	D-Pya(4) substitution	Compound 26	Comparable to Metastin(45-54)	Potent Agonist
Position 51	azaGly substitution	Compound 26	Comparable to Metastin(45-54)	Potent Agonist
Position 53	Arg(Me) substitution	Compound 26	Comparable to Metastin(45-54)	Potent Agonist
N-terminal Conjugation	DOTA-conjugated TAK-683 (JC01094)	1.56 ± 0.71 (Ki)	Not Reported	High affinity is retained, indicating tolerance for N-terminal modifications for imaging applications.[7]

Experimental Protocols

KISS1R Radioligand Binding Assay

This assay is employed to determine the binding affinity of **TAK-683** and its analogs to the KISS1R.

Methodology:

- **Membrane Preparation:** Membranes are prepared from cells stably expressing human or rat KISS1R (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors), and centrifuged to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.
- **Competitive Binding:** A fixed concentration of a radiolabeled KISS1R ligand (e.g., [125I]-Kisspeptin-10) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (**TAK-683** or its analogs).
- **Incubation:** The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
- **Separation of Bound and Free Ligand:** The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a gamma counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (K_i) can then be calculated using the Cheng-Prusoff equation.^[8]
^[9]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of **TAK-683** and its analogs to activate KISS1R and induce a downstream signaling event.

Methodology:

- **Cell Culture:** Cells stably expressing KISS1R (e.g., CHO or HEK293 cells) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.

- **Dye Loading:** The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable assay buffer (e.g., HBSS with HEPES). Probenecid may be included to prevent dye leakage.
- **Incubation:** The cells are incubated in the dark at 37°C for a specific duration to allow for dye de-esterification and loading into the cytoplasm.
- **Compound Addition:** The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured, and then **TAK-683** or its analogs at various concentrations are automatically added to the wells.
- **Fluorescence Measurement:** The fluorescence intensity is measured kinetically over time to monitor the change in intracellular calcium concentration.
- **Data Analysis:** The increase in fluorescence intensity is plotted against the compound concentration, and a dose-response curve is generated to determine the half-maximal effective concentration (EC50).[\[10\]](#)[\[11\]](#)[\[12\]](#)

In Vivo Testosterone Suppression Assay in Rats

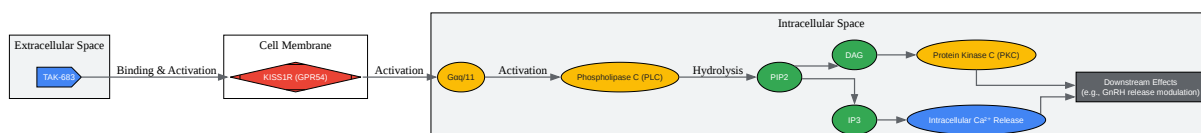
This in vivo assay evaluates the pharmacological effect of **TAK-683** and its analogs on the HPG axis.

Methodology:

- **Animal Model:** Adult male rats (e.g., Sprague-Dawley or Wistar) are used for the study.
- **Compound Administration:** **TAK-683** or its analogs are administered to the rats, typically via subcutaneous injection, at various doses. A vehicle control group is also included.
- **Blood Sampling:** Blood samples are collected from the rats at different time points post-administration (e.g., 0, 2, 4, 8, 24 hours).
- **Hormone Measurement:** Plasma or serum is separated from the blood samples. The concentrations of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) are measured using commercially available ELISA kits or radioimmunoassays.[\[13\]](#)[\[14\]](#)

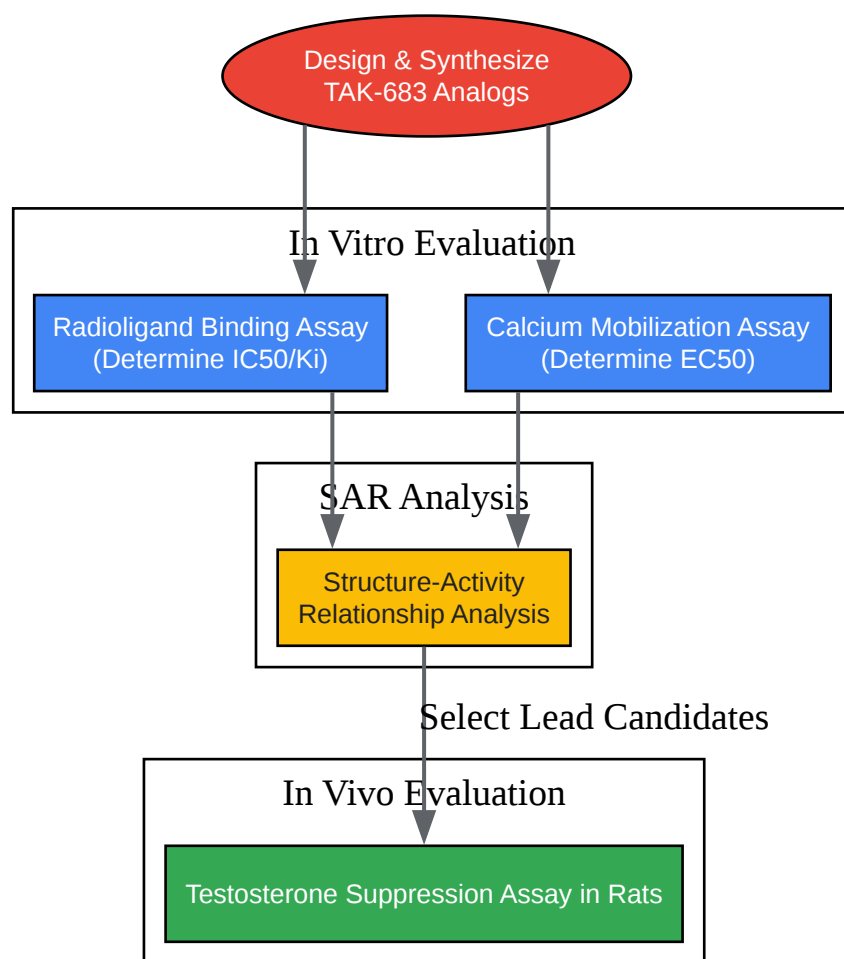
- Data Analysis: The hormone levels at different time points and for different dose groups are compared to the vehicle control group to determine the extent and duration of testosterone suppression.

Mandatory Visualizations



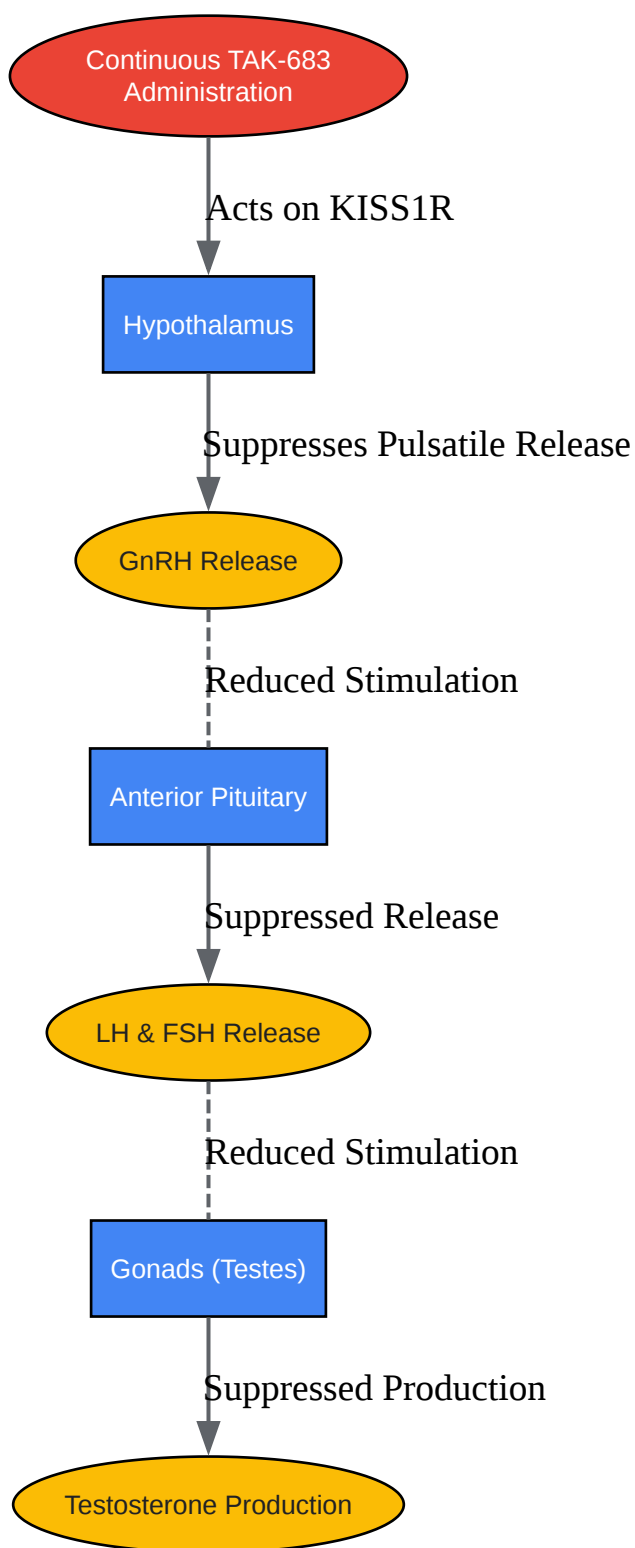
[Click to download full resolution via product page](#)

Caption: KISS1R Signaling Pathway Activated by **TAK-683**.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for SAR Studies of **TAK-683**.



[Click to download full resolution via product page](#)

Caption: Modulation of the HPG Axis by **TAK-683**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. rep.bioscientifica.com [rep.bioscientifica.com]
- 3. Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Kisspeptin and KISS1R: a critical pathway in the reproductive system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sceti.co.jp [sceti.co.jp]
- 14. ibl-america.com [ibl-america.com]
- To cite this document: BenchChem. [The Structure-Activity Relationship of TAK-683: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611125#investigating-the-structure-activity-relationship-of-tak-683]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com